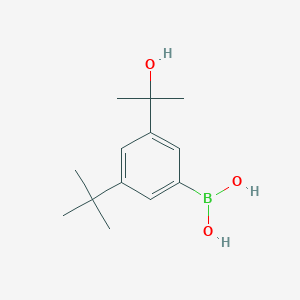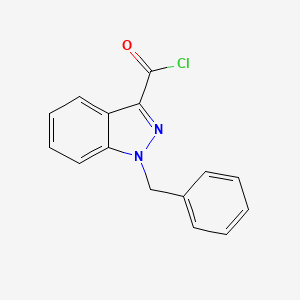
1-Benzyl-1H-indazole-3-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-1H-indazole-3-carbonyl chloride is a chemical compound belonging to the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry. Indazole derivatives have been extensively studied due to their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities .
Vorbereitungsmethoden
The synthesis of 1-Benzyl-1H-indazole-3-carbonyl chloride typically involves the reaction of 1-benzyl-1H-indazole with phosgene or its derivatives. The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of the carbonyl chloride group. The process can be summarized as follows:
Starting Material: 1-Benzyl-1H-indazole
Reagent: Phosgene (COCl₂) or triphosgene
Solvent: Anhydrous dichloromethane (DCM)
Conditions: The reaction is conducted at low temperatures (0-5°C) to control the exothermic nature of the reaction.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-Benzyl-1H-indazole-3-carbonyl chloride undergoes various chemical reactions, including:
-
Nucleophilic Substitution: : The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Reagents: Amines, alcohols, thiols
Conditions: Typically carried out in anhydrous solvents like DCM or tetrahydrofuran (THF) at low temperatures.
-
Hydrolysis: : The compound can hydrolyze in the presence of water or moisture, forming 1-benzyl-1H-indazole-3-carboxylic acid.
Reagents: Water or aqueous base
Conditions: Room temperature or slightly elevated temperatures.
-
Reduction: : The carbonyl chloride group can be reduced to the corresponding alcohol using reducing agents.
Reagents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Conditions: Anhydrous conditions, typically in THF or ether.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-1H-indazole-3-carbonyl chloride has several applications in scientific research:
Medicinal Chemistry: It serves as a key intermediate in the synthesis of various pharmacologically active compounds, including anti-inflammatory and anticancer agents.
Biological Studies: The compound is used in the development of enzyme inhibitors and receptor modulators, aiding in the study of biological pathways and disease mechanisms.
Material Science: Indazole derivatives, including this compound, are explored for their potential use in organic electronics and as building blocks for functional materials.
Wirkmechanismus
The mechanism of action of 1-Benzyl-1H-indazole-3-carbonyl chloride largely depends on its derivatives and the specific biological targets they interact with. Generally, indazole derivatives exert their effects by:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Acting as agonists or antagonists at various receptors, influencing cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-1H-indazole-3-carbonyl chloride can be compared with other indazole derivatives:
1-Benzyl-3-hydroxy-1H-indazole: Similar in structure but with a hydroxyl group instead of a carbonyl chloride group.
1-Methyl-1H-indazole-3-carbonyl chloride: Similar in structure but with a methyl group instead of a benzyl group.
The uniqueness of this compound lies in its reactivity due to the carbonyl chloride group, making it a versatile intermediate for synthesizing various derivatives with potential therapeutic applications.
Eigenschaften
IUPAC Name |
1-benzylindazole-3-carbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O/c16-15(19)14-12-8-4-5-9-13(12)18(17-14)10-11-6-2-1-3-7-11/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBAVZXKKYVEMOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30593576 |
Source


|
| Record name | 1-Benzyl-1H-indazole-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30593576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.71 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
750649-74-2 |
Source


|
| Record name | 1-Benzyl-1H-indazole-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30593576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
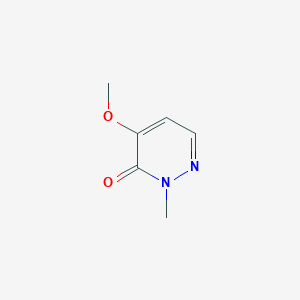
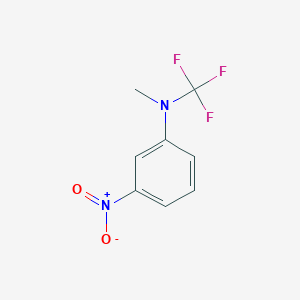
![1H-Indazole-3-carboxylic acid, 5-chloro-1-[(4-chlorophenyl)methyl]-](/img/structure/B13975227.png)


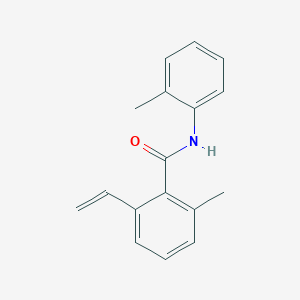

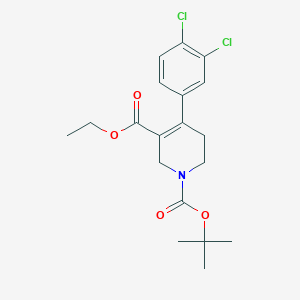
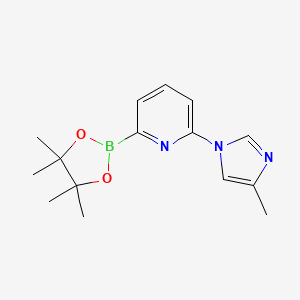
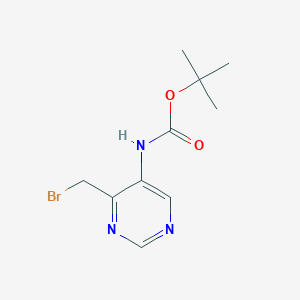

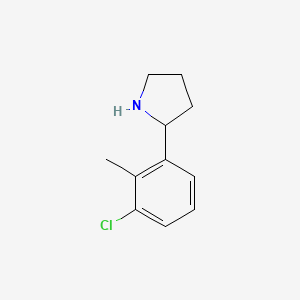
![Methyl 8-((tert-butoxycarbonyl)amino)-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B13975285.png)
